molecular formula C6H10FNO3S B2368575 (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride CAS No. 2243514-29-4

(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Cat. No. B2368575
CAS RN: 2243514-29-4
M. Wt: 195.21
InChI Key: SJFSWYAQDPTQSD-UHFFFAOYSA-N
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Description

“(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” is an organosulfur compound with a sulfonyl fluoride functional group. It has a CAS Number of 2243514-29-4 . The compound is also known as DBSOA.


Molecular Structure Analysis

The molecular formula of this compound is C6H10FNO3S . The InChI code is 1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” is 195.21 . Unfortunately, the web search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Enzyme Inhibition and Reaction Rate Studies

Methanesulfonyl fluoride, a closely related compound, has been studied for its role as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase. Research by Kitz and Wilson (1963) demonstrated its reactivity with the enzyme to produce a methanesulfonyl enzyme derivative, providing insights into enzyme-inhibitor interactions (Kitz & Wilson, 1963).

Synthesis of Organic Compounds

Haufe et al. (1988, 1992) explored the electrophilic anti-addition of methanesulfenyl fluoride elements to carbon-carbon double bonds, highlighting its utility in organic synthesis for creating β-fluoroalkyl-methylthioethers (Haufe et al., 1988), (Haufe et al., 1992).

Fluorination Techniques

The research by Makino and Yoshioka (1987) demonstrated the effective fluorination of various benzyl alcohols using methanesulfonyl fluoride, underscoring its potential in selective fluorination processes (Makino & Yoshioka, 1987).

Insights into Chemical Properties and Reactions

Studies such as those by Brinchi et al. (2003) and Zheng et al. (2021) offer valuable insights into the chemical properties and reactions of compounds similar to (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, contributing to our understanding of fluorine chemistry and its applications (Brinchi et al., 2003), (Zheng et al., 2021).

properties

IUPAC Name

(1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFSWYAQDPTQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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